molecular formula C11H21NO4S B7627634 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol

2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol

Cat. No. B7627634
M. Wt: 263.36 g/mol
InChI Key: SONNGDXDLFNXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological and biochemical effects.

Mechanism of Action

2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol works by inhibiting the enzyme 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in pain sensation, mood regulation, and appetite. Inhibition of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol leads to an increase in endocannabinoid levels, which in turn leads to the physiological and biochemical effects observed with 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol.
Biochemical and Physiological Effects:
2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Finally, it has been shown to have an effect on appetite regulation, reducing food intake in animal models of obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol in lab experiments is its potency and selectivity for 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol inhibition. This allows for precise manipulation of endocannabinoid levels in the body. However, one limitation is its relatively low solubility in water, which can make dosing difficult in certain experiments.

Future Directions

There are several future directions for research on 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential therapeutic use in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the long-term effects of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol inhibition and the potential for adverse effects in humans.
Conclusion:
In conclusion, 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol is a potent and selective inhibitor of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol that has shown promise in preclinical studies for its potential therapeutic use in a variety of conditions. Its mechanism of action involves the inhibition of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol, leading to an increase in endocannabinoid levels and a variety of physiological and biochemical effects. While there are limitations to its use in lab experiments, further research is needed to determine its potential therapeutic use in humans and its long-term effects.

Synthesis Methods

The synthesis of 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol involves several steps. The first step involves the reaction of piperidine with cyclopropylmethylsulfonyl chloride to form 1-(Cyclopropylmethylsulfonyl)piperidine. This intermediate is then reacted with ethylene oxide to form 2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. It has also been studied for its potential use in the treatment of addiction, obesity, and neurodegenerative diseases.

properties

IUPAC Name

2-[1-(cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c13-7-8-16-11-3-5-12(6-4-11)17(14,15)9-10-1-2-10/h10-11,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONNGDXDLFNXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)N2CCC(CC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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